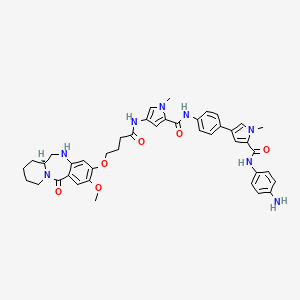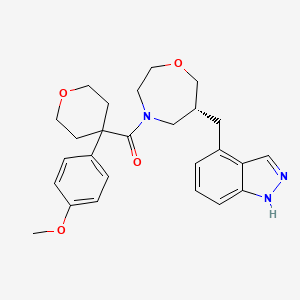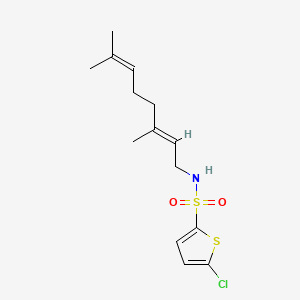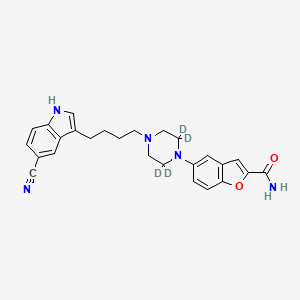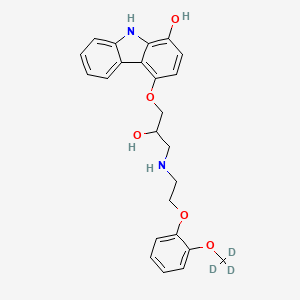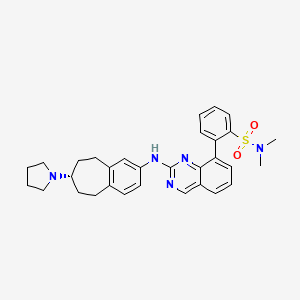
Axl-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Axl-IN-5 is a small molecule inhibitor targeting the AXL receptor tyrosine kinase, which is part of the TAM family of receptors (Tyro3, AXL, and Mer). This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, where AXL plays a crucial role in tumor growth, metastasis, and drug resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Axl-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process often starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes scaling up the reactions, optimizing reaction conditions such as temperature and pressure, and employing continuous flow techniques to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Axl-IN-5 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Aplicaciones Científicas De Investigación
Axl-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the AXL signaling pathway and its role in various biological processes.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those resistant to conventional therapies
Industry: Utilized in the development of diagnostic assays and as a lead compound for drug development
Mecanismo De Acción
Axl-IN-5 exerts its effects by inhibiting the AXL receptor tyrosine kinase. The mechanism involves binding to the ATP-binding site of the receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts processes such as cell proliferation, migration, and survival, which are critical for tumor growth and metastasis .
Comparación Con Compuestos Similares
Axl-IN-5 is compared with other AXL inhibitors such as bemcentinib and sitravatinib. While all these compounds target the AXL receptor, this compound is noted for its high selectivity and potency. Unlike some other inhibitors, this compound shows minimal off-target effects on related kinases such as Mer and Tyro3, making it a more specific and potentially safer therapeutic option .
List of Similar Compounds
- Bemcentinib
- Sitravatinib
- Dubermatinib
- Compound m16
Propiedades
Fórmula molecular |
C31H35N5O2S |
|---|---|
Peso molecular |
541.7 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[2-[[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]quinazolin-8-yl]benzenesulfonamide |
InChI |
InChI=1S/C31H35N5O2S/c1-35(2)39(37,38)29-11-4-3-9-27(29)28-10-7-8-24-21-32-31(34-30(24)28)33-25-15-12-22-13-16-26(17-14-23(22)20-25)36-18-5-6-19-36/h3-4,7-12,15,20-21,26H,5-6,13-14,16-19H2,1-2H3,(H,32,33,34)/t26-/m0/s1 |
Clave InChI |
XHASWIXJEPTTSJ-SANMLTNESA-N |
SMILES isomérico |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC3=CN=C(N=C32)NC4=CC5=C(CC[C@@H](CC5)N6CCCC6)C=C4 |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC3=CN=C(N=C32)NC4=CC5=C(CCC(CC5)N6CCCC6)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


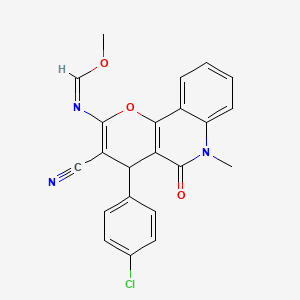
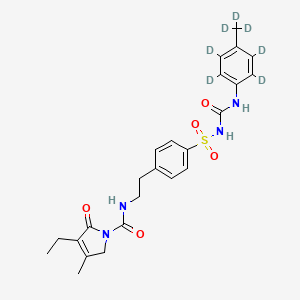


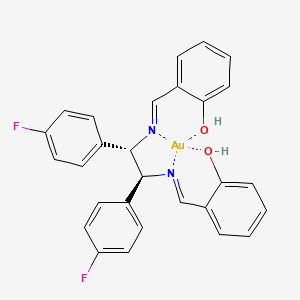


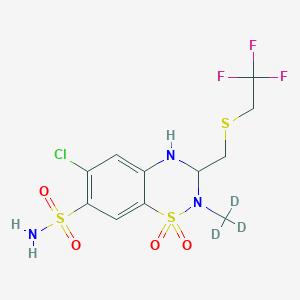
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)
